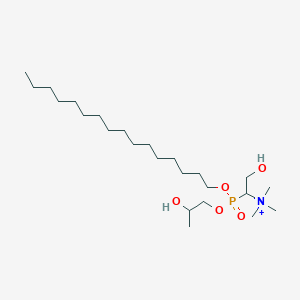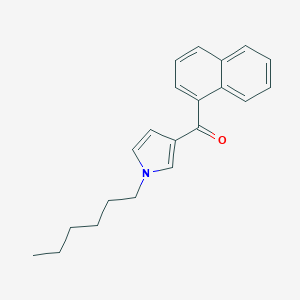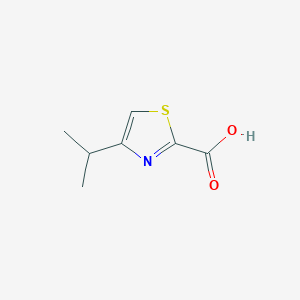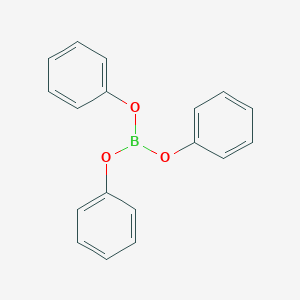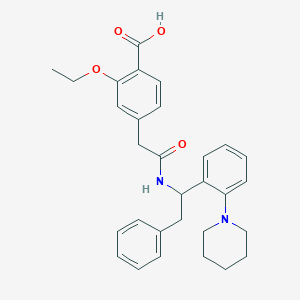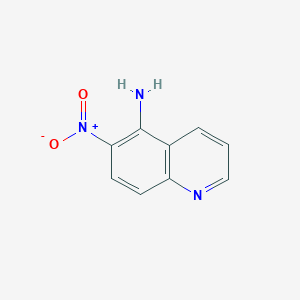
5-Amino-6-nitroquinoline
Übersicht
Beschreibung
5-Amino-6-nitroquinoline is a chemical compound with the empirical formula C9H7N3O2 . It has been used in the preparation of imidazoquinoline derivatives . The electrochemical reduction of 5-amino-6-nitroquinoline has been studied at a carbon paste electrode by differential pulse voltammetry, direct current voltammetry, adsorptive stripping voltammetry, and HPLC with electrochemical detection .
Molecular Structure Analysis
The molecular structure of 5-Amino-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The IUPAC Standard InChI isInChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 . Chemical Reactions Analysis
The electrochemical reduction of 5-Amino-6-nitroquinoline has been studied at a carbon paste electrode by differential pulse voltammetry, direct current voltammetry, adsorptive stripping voltammetry, and HPLC with electrochemical detection .Physical And Chemical Properties Analysis
5-Amino-6-nitroquinoline is a powder with a melting point of 272-273 °C (dec.) (lit.) . Its molecular weight is 189.1708 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Building Blocks
5-Amino-6-nitroquinoline is used as a heterocyclic building block in the synthesis of various complex organic compounds . It’s a key component in the creation of many pharmaceuticals and other industrially relevant chemicals .
Electrochemical Studies
The electrochemical reduction of 5-amino-6-nitroquinoline has been studied at carbon paste electrode by differential pulse voltammetry, direct current voltammetry, adsorptive stripping voltammetry and HPLC with electrochemical detection . This research can help in understanding the electrochemical behavior of the compound, which is crucial in various applications such as sensors and energy storage devices .
Preparation of Imidazoquinoline Derivatives
5-Amino-6-nitroquinoline has been used in the preparation of imidazoquinoline derivatives . These derivatives have a wide range of applications in medicinal chemistry, particularly in the development of new pharmaceuticals .
Medicinal Chemistry
Quinoline motifs, such as those found in 5-Amino-6-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are a vital nucleus in several natural products and FDA-approved drugs .
Green Chemistry
There is a growing interest in developing greener and more sustainable chemical processes. The synthesis and applications of 5-Amino-6-nitroquinoline align with these societal expectations .
Drug Discovery
Quinoline systems, like 5-Amino-6-nitroquinoline, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-nitroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBYHEXFKFLRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189525 | |
| Record name | 6-Nitroquinolin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-nitroquinoline | |
CAS RN |
35975-00-9 | |
| Record name | 5-Amino-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35975-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroquinolin-5-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035975009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroquinolin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroquinolin-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques are commonly employed to detect and quantify 5-Amino-6-nitroquinoline?
A1: Several electrochemical techniques have been successfully utilized to determine 5-Amino-6-nitroquinoline levels. These include differential pulse voltammetry, direct current voltammetry, and adsorptive stripping voltammetry, all employing a carbon paste electrode. [] Additionally, High-performance liquid chromatography (HPLC) coupled with electrochemical detection has also been used effectively for quantification. [] These methods offer varying levels of sensitivity and are applicable for analyzing 5-Amino-6-nitroquinoline in different matrices, such as water samples.
Q2: Can you describe a synthetic route used to produce 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ) starting from 5-Amino-6-nitroquinoline?
A2: 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ), a known food mutagen, can be synthesized from 5-Amino-6-nitroquinoline in a four-step process. [] This synthesis achieves a 41% overall yield. A key step in this procedure involves the displacement of a methylsulfonyl group introduced earlier in the synthesis with sodamide. []
Q3: Has 5-Amino-6-nitroquinoline been used as a starting material for synthesizing other heterocyclic compounds?
A3: Yes, 5-Amino-6-nitroquinoline serves as a valuable precursor in the synthesis of pyrido [2, 3-h] pyrrolo [1, 2-a] quinoxaline derivatives. [] The synthesis involves reacting 5-Amino-6-nitroquinoline with 2, 5-dimethoxytetrahydrofuran to form a pyrrole ring. Subsequently, reduction of the nitro group, followed by intramolecular cyclization of the resulting 6-amino-5-(1-pyrrolyl) quinoline derivative, yields the desired pyrido [2, 3-h] pyrrolo [1, 2-a] quinoxaline structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



